molecular formula C2H4O2Zn+2 B057238 ZINC acetate CAS No. 557-34-6

ZINC acetate

Cat. No. B057238
CAS RN: 557-34-6
M. Wt: 125.4 g/mol
InChI Key: DJWUNCQRNNEAKC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc acetate is a chemical compound that has found significant applications in organic synthesis and catalysis. Recognized for its low-hazard and affordability, zinc acetate serves as a multifunctional catalyst, facilitating a wide array of synthetic transformations. This compound's unique physical and chemical properties make it an effective catalyst in the realm of organic chemistry, as highlighted in a comprehensive review of innovations utilizing zinc acetate over the past two and a half decades (Varala, Alam, & Seema, 2023).

Synthesis Analysis

Zinc acetate's synthesis, especially in the context of creating high-purity ZnO nanoparticles, demonstrates the versatility of acetate precursors. A notable method involves a low-temperature aqueous synthesis, where zinc acetate yields uniform nanocrystals under specific conditions, showcasing its effectiveness as a precursor in nanoparticle formation (Pourrahimi et al., 2014).

Molecular Structure Analysis

The molecular structure of zinc acetate-based compounds reveals intricate details about their formation and properties. For instance, the preparation and structural characterization of a water-soluble zinc complex synthesized from zinc acetate and dihydrazone compounds illustrate the compound's complex nature, providing insights into its molecular architecture (Gup, Gökçe, & Dilek, 2015).

Chemical Reactions and Properties

Zinc acetate plays a pivotal role in chemical reactions, particularly in photocatalysis and the formation of nanostructures. Its ability to facilitate the growth of ZnO nanostructures, such as nanorods, nanoflowers, and nanospindles, underscores its utility in synthesizing materials with specific morphologies and photocatalytic properties (Kumar et al., 2015).

Physical Properties Analysis

The physical properties of zinc acetate-derived materials, particularly ZnO nanoparticles, are influenced by the synthesis method and conditions. Studies reveal that the choice of zinc salt precursor, such as acetate, affects the yield, size distribution, and morphology of ZnO particles, which in turn impacts their physical properties like photoluminescence (Pourrahimi et al., 2014).

Chemical Properties Analysis

The chemical properties of zinc acetate and its derivatives are critical in applications ranging from catalysis to material science. The acetate ion's role in preventing nanoparticle fusion during growth highlights its chemical significance in the synthesis process, affecting the final product's stability, dispersion, and catalytic activity (Pourrahimi et al., 2014).

Scientific Research Applications

  • Poultry Nutrition and Meat Quality : Zinc acetate is used in poultry feeding, impacting the bioavailability of zinc and potentially influencing meat composition and quality (Tronina, Kinal, & Lubojemska, 2007).

  • Nanotechnology and Biomedical Applications :

    • Production of zinc oxide (ZnO) nanostructures using zinc acetate demonstrates significant potential in biomedicine (Ghasaban, Atai, & Imani, 2017).
    • Zinc acetate is a precursor for synthesizing ZnO nanocrystalline powder, beneficial for applications in dye-sensitized solar cells (Szindler, Szindler, & Boryło, 2018).
    • Investigating sulfur doping and temperature effects on ZnO nanoparticles (derived from zinc acetate) for antibacterial activities (Aga, Efa, & Beyene, 2022).
  • Medical Treatment and Supplement :

    • Zinc acetate is used for treating Wilson’s disease, balancing copper levels in the body (Brewer, 2001).
    • Comparing the bioavailability of zinc in zinc acetate and other forms for human supplementation (Wegmüller et al., 2013).
  • Chemical Vapor Deposition : Zinc acetate is used as a precursor in metal-organic chemical vapor deposition for ZnO growth (Khan & O’Brien, 1989).

  • Zinc and Copper Balance in Hemodialysis Patients : Exploring how zinc acetate affects zinc and copper levels in hypoalbuminemic hemodialysis patients (Nishime et al., 2020).

  • Agriculture : Studying the effect of zinc ammonium acetate on timothy canopy and seed yield, highlighting its potential agricultural benefits (Radkowski et al., 2019).

  • Veterinary Medicine : Using zinc acetate to treat copper toxicosis in dogs, demonstrating its therapeutic potential in veterinary applications (Brewer et al., 1992).

  • Cancer Research : Investigating the direct intra-tumoral injection of zinc acetate in a xenograft model of prostate cancer, indicating its potential in cancer treatment (Shah et al., 2009).

  • Water Purification : Using zinc acetate functionalized ZnO nanomaterials for the removal of arsenic from contaminated water, showcasing its environmental application (Singh et al., 2013).

  • Photovoltaics and Optoelectronics : Studying fluorine-doped zinc oxide thin films obtained from zinc acetate solutions for applications in solar cells and optoelectronics (Maldonado et al., 2006).

  • Dietary Supplementation in Poultry : Analyzing the effects of zinc acetate supplementation on the performance and tissue mineral content of mature female fowls, relevant for poultry health and nutrition (Gibson et al., 1986).

  • Zinc Absorption in Humans : Examining the effect of intragastric pH on the absorption of oral zinc acetate and zinc oxide in humans, important for understanding zinc supplementation (Henderson et al., 1995).

  • Biomedical Nanomaterials : Discussing the synthesis and applications of zinc oxide nanoparticles in biomedicine, emphasizing their use in drug delivery and therapy (Mishra et al., 2017).

  • Yeast Cell Encapsulation : Investigating the encapsulation of yeast cells in hydrogel particles using zinc acetate for fermentation processes (Iurciuc et al., 2018).

  • Immune Function and Host Resistance : Studying the effect of zinc acetate on immune functions and host resistance against infections and tumors in mice (Singh et al., 1992).

Safety And Hazards

Zinc Acetate can cause skin and eye irritation, and ingestion may result in stomach discomfort or more serious symptoms . It is crucial that safety guidelines are followed while handling this chemical, such as wearing appropriate protective clothing, gloves, and eye/face protection .

Future Directions

Zinc Acetate plays a crucial role in enzyme functions and protein synthesis, making it important for biological processes . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .

properties

IUPAC Name

zinc;diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWUNCQRNNEAKC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn(C2H3O2)2, C4H6O4Zn
Record name ZINC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5970-45-6 (Parent)
Record name Zinc acetate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8038770
Record name Zinc acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]
Record name ZINC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ZINC ACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Zinc acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7764
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids
Record name ZINC ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite)
Record name ZINC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ZINC ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels., The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells., The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper.
Record name Zinc acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZINC ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Zinc Acetate

Color/Form

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals

CAS RN

557-34-6; 5970-45-6, 557-34-6
Record name ZINC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Zinc acetate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZINC ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution and method according to the present invention use the principle of the dissolution of the conductive powder (e.g. zinc oxide) and of the organic matrix of the thermal grease. The electronic card is treated with a substantially water-free alcoholic solution of a neutral ammonium salt of organic acid (e.g. ammonium acetate or propionate). The ammonium salt (e.g. ammonium acetate) reacts with zinc oxide giving zinc acetate, that are soluble in alcohol, while the organic matrix (e.g. polyether polyol polymers) is dissolved by the alcohol (e.g. isopropanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prior to the synthesis of ZnO nanorods, substrates made of glass are cleaned with acetone, ethylene glycol, and ethanol by ultrasonication sequentially. The substrates are then wetted with a small quantity (e.g. a drop) of zinc acetate ethanol solution (5.0 mM) and dried under a flow of nitrogen. This step is repeated for three to five times in order to provide layer of sufficient zinc acetate uniformly covering the substrates. The substrates are then heated at 350° C. in air for about 20 mins. to form a layer of ZnO seeds. The seeded substrates are held by a holder (e.g. rubber holder) and placed vertically into a Teflon-lined stainless steel autoclave filled with zinc nitrate hydrate (25.0 mM), hexamethylenetetramine (25.0 mM), and polyethylenimine (5.0 mM) aqueous solution, and kept at 90° C. for 6-12 hours. Finally, the samples are taken out from the solution, washed with deionized water and ethanol, and then dried in air. FIG. 2 is a photographic image showing the SEM morphology of samples procuded according these procedures. b) Chemical Vapour Deposition (CVD): To grow ZnO nanorod arrays by CVD, quartz/sapphire substrates are first coated with a thin layer of PR (AZ5206E) by spin coating at a speed of 8000 rpm for 60 s and then treated by hard-baking at 100° C. for 10 min. At this stage the RR layer is converted to amorphous carbon, which serves as catalyst for the CVD growth of ZnO nanorods. The synthesis of ZnO nanorod arrays is carried out in a traditional three-temperature zone CVD system. For example, an alumina boat containing 3 g of ZnO powder is placed in the center of a tube furnace. The substrate is placed downstream for the nucleation and growth of ZnO NWs. Argon is used as carrier gas at a flow rate of 50 sccm with additional 0.5 sccm oxygen flow to facilitate the reaction. The furnace is heated to 1100-1300° C. and kept for half an hour under vacuum conditions (10−2 Torr). ZnO NWs are found to grow on the substrates when the temperature was about 600-800° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
zinc acetate ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

40 g of MeOH was added to Zn(OAc)2.2H2O (4.97 g) to form zinc acetate solution. 2.16 g of KOH was added to 40 ml of MeOH to form a KOH solution. The KOH solution was then mixed with the Zn(OAc)2 solution under vigorous stirring to form the reaction solution. The reaction temperature was maintained at 60° C. 0.4 g maltose was dissolved in 4.9 ml of distilled water, and subsequently diluted with 20 ml methanol. 45 seconds after the KOH solution was mixed with the Zn(OAc)2 solution, the maltose solution was added to the reaction solution. The resulting solution was aged at 60° C. for 45 minutes.
Quantity
4.97 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A stock solution of zinc acetate in aqueous ammonia was prepared by mixing 33.6 parts of glacial acetic acid with 48 parts of water followed by slow addition to the cooled mixture of 18.4 parts of commercial anhydrous liquid ammonia, while maintaining the temperature between 25° and 50° C. After cooling the solution to 10° C., 21.8 parts of zinc oxide were slowly added with stirring while maintaining the temperature below 25° C. The zinc oxide dissolved rapidly to afford a stock solution containing 17.5% weight percent zinc which had a pH of 11.4 and a specific gravity of 1.27.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
18.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZINC acetate
Reactant of Route 2
ZINC acetate
Reactant of Route 3
ZINC acetate
Reactant of Route 4
ZINC acetate
Reactant of Route 5
ZINC acetate
Reactant of Route 6
ZINC acetate

Citations

For This Compound
175,000
Citations
GJ Brewer - Expert opinion on pharmacotherapy, 2001 - Taylor & Francis
Zinc acetate (Galzin ® , Gate Pharmaceutical Co.) has been developed for the treatment of Wilson’s disease, an inherited disease of copper accumulation and copper toxicity in the …
Number of citations: 138 www.tandfonline.com
RB Turner, WE Cetnarowski - Clinical Infectious Diseases, 2000 - academic.oup.com
… analysis, zinc acetate was postulated to be the most active of the zinc salts as a common-cold treatment. The purpose of these studies was to determine the efficacy of zinc acetate for …
Number of citations: 150 academic.oup.com
T Arii, A Kishi - Thermochimica acta, 2003 - Elsevier
… to the melting point of anhydrous zinc acetate. Consequently, it is suggested that … zinc acetate, anhydrous zinc acetate is believed to oligomerize on sublimation to form basic zinc acetate…
Number of citations: 132 www.sciencedirect.com
RQ Song, AW Xu, B Deng, Q Li… - Advanced Functional …, 2007 - Wiley Online Library
… This feature underlines the fact that our as-synthesized basic zinc acetate material, with its definite beltlike shape, is well crystallized, in contrast to the turbostratic disorder of twisted and/…
Number of citations: 227 onlinelibrary.wiley.com
E Hosono, S Fujihara, T Kimura, H Imai - Journal of colloid and interface …, 2004 - Elsevier
… In this study, CBD of layered basic zinc acetate (LBZA), Zn 5 (… We have employed methanolic solutions of zinc acetate dihydrate as … As a result, the hydrolysis reaction of zinc acetate was …
Number of citations: 236 www.sciencedirect.com
H Hemilä - JRSM open, 2017 - journals.sagepub.com
… found no evidence that zinc acetate lozenges have a greater … Another meta-analysis of zinc acetate trials found that there … The goal of this meta-analysis was to compare zinc acetate …
Number of citations: 153 journals.sagepub.com
E Bacaksiz, M Parlak, M Tomakin, A Özçelik… - Journal of Alloys and …, 2008 - Elsevier
… zinc acetate precursor. Htay et al. and Alver et al. have obtained ZnO microrod by spray pyrolysis using zinc acetate … precursors such as zinc chloride, zinc acetate and zinc nitrate on the …
Number of citations: 262 www.sciencedirect.com
JN Van Niekerk, FRL Schoening, JH Talbot - Acta Crystallographica, 1953 - scripts.iucr.org
… Crystal data and space group Crystals of zinc acetate dihydrate, Zn(CHaC00)2.2H~O, are … This sheet-like nature of the zinc acetate structure accounts for its stacked plate-like crystal …
Number of citations: 189 scripts.iucr.org
LA Anderson, SL Hakojarvi… - Annals of …, 1998 - journals.sagepub.com
… Recently, zinc acetate was approved in the US for maintenance therapy in patients initially treated with a chelating agent. Although studies evaluating large populations are lacking, zinc …
Number of citations: 71 journals.sagepub.com
MK Liang, MJ Limo, A Sola-Rabada, MJ Roe… - Chemistry of …, 2014 - ACS Publications
… (66) and are incorporated in the crystalline mineral forming a layered basic zinc hydroxyl double salt containing acetate and carbonate hereafter referred to as layered basic zinc acetate…
Number of citations: 103 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.